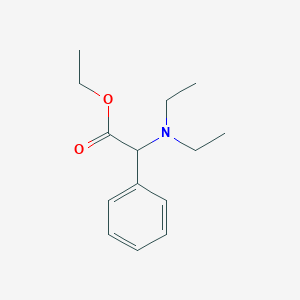

Ethyl 2-(diethylamino)-2-phenylacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(diethylamino)-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-4-15(5-2)13(14(16)17-6-3)12-10-8-7-9-11-12/h7-11,13H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGHMSKPCSEMRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(C1=CC=CC=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395952 | |

| Record name | AC1MWQQI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6797-70-2 | |

| Record name | AC1MWQQI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthesis Methodologies of Ethyl 2 Diethylamino 2 Phenylacetate

Established Synthetic Routes and Reaction Conditions

The primary and most direct route for the synthesis of Ethyl 2-(diethylamino)-2-phenylacetate involves the nucleophilic substitution reaction between an α-halo phenylacetate (B1230308) and diethylamine (B46881). This method is a variation of the well-known synthesis of amino acids and their derivatives.

A common established method involves the reaction of ethyl 2-bromo-2-phenylacetate with diethylamine. In this reaction, the nitrogen atom of diethylamine acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromine in the ethyl 2-bromo-2-phenylacetate molecule. This results in the displacement of the bromide ion and the formation of the desired tertiary amine.

The reaction is typically carried out in a suitable organic solvent, and the presence of a base may be required to neutralize the hydrobromic acid formed as a byproduct, thereby driving the reaction to completion.

Analysis of Precursor Reactivity and Availability

The key precursors for this synthesis are ethyl 2-phenylacetate and diethylamine. Ethyl 2-phenylacetate can be synthesized by the Fischer esterification of phenylacetic acid with ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid. orgsyn.org Another common method is the reaction of benzyl (B1604629) cyanide with ethanol and sulfuric acid. orgsyn.org These precursors are generally readily available from commercial suppliers.

Diethylamine is a common and widely available secondary amine. The other key reactant, ethyl 2-bromo-2-phenylacetate, can be prepared from ethyl phenylacetate through bromination at the alpha position using a suitable brominating agent, such as N-bromosuccinimide (NBS), often in the presence of a radical initiator.

The reactivity of ethyl 2-bromo-2-phenylacetate is high due to the presence of the electron-withdrawing ester group and the phenyl group, which stabilize the transition state of the nucleophilic substitution reaction. Diethylamine is a moderately strong nucleophile, making this reaction feasible under relatively mild conditions.

Optimization of Reaction Parameters for Enhanced Yield and Purity

Several factors can be optimized to enhance the yield and purity of this compound. These include the choice of solvent, reaction temperature, and the use of catalysts.

Solvent: The choice of solvent can significantly impact the reaction rate and yield. Aprotic polar solvents are often preferred as they can solvate the transition state and facilitate the nucleophilic attack.

Temperature: The reaction temperature is another critical parameter. While higher temperatures can increase the reaction rate, they may also lead to the formation of side products, thereby reducing the purity of the final product. Careful optimization is therefore required to find the ideal balance.

Catalysis: The use of phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, can be an effective strategy to improve the reaction efficiency, especially when dealing with reactants in different phases. slideshare.net A phase-transfer catalyst facilitates the transfer of the diethylamine from an aqueous or solid phase to the organic phase containing the ethyl 2-bromo-2-phenylacetate, thereby increasing the reaction rate. slideshare.net

A summary of typical reaction parameters is presented in the table below.

| Parameter | Condition | Effect on Yield and Purity |

| Solvent | Aprotic polar solvents (e.g., acetonitrile, DMF) | Can enhance reaction rate and yield. |

| Temperature | 25-80 °C | Higher temperatures increase rate but may decrease purity. |

| Catalyst | Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) | Can significantly increase reaction rate and yield. |

| Base | Inorganic base (e.g., K2CO3) or excess diethylamine | Neutralizes the acid byproduct, driving the reaction forward. |

Novel and Sustainable Synthetic Approaches

In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methods in chemical manufacturing. This has led to the exploration of novel approaches for the synthesis of compounds like this compound.

Catalytic Strategies for this compound Synthesis

Modern catalytic methods offer promising alternatives to traditional synthetic routes. For the synthesis of α-amino esters, various catalytic systems have been explored. While specific catalytic strategies for this compound are not extensively documented in publicly available literature, general principles of α-amination of esters can be applied.

One potential catalytic approach involves the direct C-H amination of ethyl phenylacetate. This would be a highly atom-economical route, avoiding the pre-functionalization step of bromination. However, achieving high selectivity for the tertiary amine can be challenging.

Another strategy could involve the reductive amination of a suitable keto-ester precursor. This method is widely used for the synthesis of amines and could potentially be adapted for the synthesis of the target compound.

Green Chemistry Principles Applied to Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of this compound, several green chemistry principles can be applied.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives is a key aspect of green chemistry. Ethyl acetate (B1210297), for example, is considered a greener solvent and could potentially be used in the synthesis of the target compound. rsc.orgnih.gov The use of bio-based solvents is also an area of active research.

Atom Economy: The ideal synthesis should have a high atom economy, meaning that most of the atoms from the reactants are incorporated into the final product. The direct C-H amination approach, if successfully developed, would offer a significant improvement in atom economy compared to the traditional route involving bromination.

Catalysis: The use of catalysts, especially recyclable heterogeneous catalysts, is a cornerstone of green chemistry as it can reduce waste and energy consumption.

Flow Chemistry and Continuous Processing in Synthesis

Flow chemistry, or continuous processing, has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals. nih.gov This approach offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and process control.

The synthesis of this compound could be adapted to a continuous flow process. A flow reactor could be designed where the reactants, ethyl 2-bromo-2-phenylacetate and diethylamine, are continuously pumped and mixed, with the product being collected at the outlet. This would allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yield and purity. nih.gov

A continuous flow setup could also facilitate the use of immobilized catalysts, which can be easily separated from the product stream, further enhancing the sustainability of the process.

Stereoselective Synthesis of this compound and its Enantiomers

The synthesis of single enantiomers of chiral molecules like this compound is a significant challenge. The presence of a stereocenter at the alpha-carbon of the phenylacetate moiety means the molecule can exist as two non-superimposable mirror images, or enantiomers. The following subsections discuss potential strategies for achieving this stereocontrol.

A well-established method for controlling stereochemistry is the use of a chiral auxiliary. researchgate.net This involves temporarily incorporating a chiral molecule into the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. researchgate.net

For the synthesis of a chiral α-amino acid derivative like this compound, a common strategy involves the use of chiral oxazolidinones, popularized by David Evans. researchgate.net In a hypothetical application, a phenylacetic acid derivative could be acylated onto a chiral oxazolidinone. The resulting N-acyloxazolidinone could then be subjected to an electrophilic amination reaction. The steric hindrance provided by the chiral auxiliary would direct the incoming diethylamino group to one face of the enolate, leading to the formation of one diastereomer preferentially. Subsequent cleavage of the auxiliary would yield the desired enantiomerically enriched this compound.

Another potential chiral auxiliary is pseudoephedrine. Amides formed from pseudoephedrine and α,β-unsaturated carboxylic acids have been used in conjugate addition-alkylation protocols to create quaternary carbon centers with high diastereoselectivity. mdpi.com A similar strategy could be envisioned where a derivative of phenylacetic acid is coupled with pseudoephedrine, followed by a stereoselective introduction of the diethylamino group.

Table 1: Common Chiral Auxiliaries and Their Potential Application

| Chiral Auxiliary | General Approach | Potential for this compound |

| Evans Oxazolidinones | Formation of an N-acyloxazolidinone followed by diastereoselective enolate alkylation or amination. researchgate.net | Could direct the stereoselective introduction of the diethylamino group onto the α-carbon of a phenylacetyl-oxazolidinone conjugate. |

| Pseudoephedrine | Formation of a pseudoephedrine amide followed by diastereoselective alkylation or other modifications. mdpi.com | Could be used to control the stereochemistry of the α-carbon during the introduction of the diethylamino group. |

| (S)-1-Phenylethylamine | Can act as a chiral auxiliary and a source of nitrogen in the synthesis of chiral nitrogen-containing compounds. | Could potentially be used to introduce the chiral amine moiety in a diastereoselective manner. |

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, as a small amount of a chiral catalyst can generate a large quantity of the desired enantiomer.

A plausible strategy for the asymmetric synthesis of this compound could involve the catalytic asymmetric hydrogenation of a suitable prochiral precursor. For instance, an enamine derived from ethyl phenylglyoxylate (B1224774) and diethylamine could be a substrate for asymmetric hydrogenation. Chiral transition metal catalysts, often based on rhodium or ruthenium complexed with chiral phosphine (B1218219) ligands, are highly effective for the enantioselective reduction of C=N bonds. The choice of ligand is crucial for achieving high enantioselectivity.

Another approach could be the catalytic asymmetric amination of an enolate derived from ethyl phenylacetate. Chiral metal complexes could be employed to catalyze the reaction of the enolate with a diethylamine source, leading to the formation of one enantiomer in excess.

While specific catalysts for the synthesis of this compound have not been reported, the broader field of asymmetric catalysis for the synthesis of α-amino acids and their derivatives is well-developed. For example, chiral phosphoric acids have been used as organocatalysts in the asymmetric synthesis of 2-arylethylamines through the dearomatizing aza-Michael addition. mdpi.com

Table 2: Potential Asymmetric Catalytic Strategies

| Catalytic Approach | Prochiral Substrate | Potential Catalyst Type |

| Asymmetric Hydrogenation | Enamine of ethyl phenylglyoxylate and diethylamine | Chiral Rhodium or Ruthenium phosphine complexes |

| Asymmetric Amination | Enolate of ethyl phenylacetate | Chiral transition metal complexes (e.g., Pd, Cu) with chiral ligands |

| Phase-Transfer Catalysis | N-(arylmethylene)glycine ethyl ester derivatives | Chiral binaphthyl ammonium salts (Maruoka catalyst) |

Diastereoselective synthesis aims to create a specific diastereomer of a molecule that already contains a chiral center. If a chiral starting material is used, its inherent chirality can influence the stereochemical outcome of subsequent reactions.

One hypothetical diastereoselective route to this compound could start from a chiral α-hydroxy-phenylacetic acid ester. The hydroxyl group could be converted into a good leaving group, and subsequent nucleophilic substitution with diethylamine could proceed with either inversion or retention of configuration, depending on the reaction conditions and the nature of the leaving group. The stereochemistry of the starting α-hydroxy ester would thus determine the stereochemistry of the final product.

Alternatively, a resolution-based approach could be employed. A racemic mixture of a precursor, such as 2-amino-2-phenylacetic acid, could be resolved into its separate enantiomers using a chiral resolving agent. The resolved enantiomer could then be converted to this compound through standard chemical transformations, such as esterification and N,N-diethylation, which would not affect the stereocenter.

Mechanistic Investigations and Reactivity Studies of Ethyl 2 Diethylamino 2 Phenylacetate

Fundamental Reaction Mechanisms Involving Ethyl 2-(diethylamino)-2-phenylacetate

The reactivity of this compound is dictated by the interplay of its three key functional groups: the tertiary amine, the ester, and the phenyl ring attached to the α-carbon.

Role as Nucleophile or Electrophile in Organic Reactions

The presence of both nucleophilic and electrophilic centers within the molecule allows it to participate in a variety of organic reactions.

Nucleophilic Character: The primary site of nucleophilicity is the nitrogen atom of the diethylamino group, which possesses a lone pair of electrons. This allows the compound to act as a base or a nucleophile. For instance, it can undergo N-alkylation reactions. In the presence of a strong base, the α-carbon can be deprotonated to form an enolate, which is a potent carbon-centered nucleophile. This enolate can then react with various electrophiles. A related compound, a thiophenyl phenylacetate (B1230308) derivative, has been shown to act as a nucleophile in aminolysis reactions with benzylamines. koreascience.kr

Electrophilic Character: The carbonyl carbon of the ester group is electrophilic and susceptible to attack by nucleophiles. This is a characteristic reaction of esters, leading to substitution or addition products.

Rearrangement Reactions and their Mechanistic Pathways

α-Amino esters are known to undergo several types of rearrangement reactions, most notably sigmatropic rearrangements like the Claisen rearrangement. The Claisen rearrangement is a nih.govnih.gov-sigmatropic rearrangement that typically involves the thermal conversion of an allyl vinyl ether to an unsaturated carbonyl compound. organic-chemistry.org For an α-amino ester like this compound to undergo a Claisen rearrangement, it would first need to be converted into a suitable precursor, such as an allylic ester derivative.

One important variant is the Kazmaier-Claisen rearrangement, where an unsaturated amino acid ester reacts with a strong base to form a chelated enolate, which then rearranges. wikipedia.org This demonstrates the potential for rearrangement in systems containing the α-amino ester scaffold. While no specific studies on the Claisen rearrangement of this compound were found, the general mechanism provides a plausible pathway for its derivatives.

Participation in Cycloaddition and Pericyclic Reactions

The α-amino ester motif can be a component in various cycloaddition reactions, which are powerful methods for the construction of cyclic molecules.

1,3-Dipolar Cycloadditions: Derivatives of α-amino esters can be converted into azomethine ylides, which are 1,3-dipoles. These can then react with various dipolarophiles in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. nih.gov For example, N-alkyl-α-amino esters can react with paraformaldehyde to generate an azomethine ylide that undergoes cycloaddition. thieme-connect.de

Diels-Alder Reactions: While less common for the parent ester, derivatives can be designed to act as dienes or dienophiles in [4+2] cycloaddition reactions, leading to the formation of six-membered rings.

Kinetic and Thermodynamic Aspects of Reactions

Quantitative data on the kinetics and thermodynamics of reactions involving this compound are scarce. However, general principles applicable to similar esters can be considered.

Reaction Rate Determination and Activation Energy Analysis

The rate of reactions involving this compound, such as hydrolysis, would be influenced by factors like temperature, pH, and the presence of catalysts. Kinetic studies on the hydrolysis of similar esters, like ethyl phenylacetate, have been performed. For instance, the bio-hydrolysis of ethyl phenylacetate has been studied, demonstrating that the reaction is significantly faster than the corresponding acylation. semanticscholar.org

The activation energy (Ea) for a given reaction is a critical parameter that determines its temperature dependence. For a hypothetical reaction, the activation energy could be determined experimentally by measuring the reaction rate at different temperatures and applying the Arrhenius equation.

Hypothetical Reaction Rate Data for a Reaction of an α-Amino Ester Derivative

| Temperature (K) | Rate Constant (k, s⁻¹) |

| 298 | 1.5 x 10⁻⁵ |

| 308 | 3.1 x 10⁻⁵ |

| 318 | 6.0 x 10⁻⁵ |

| 328 | 1.1 x 10⁻⁴ |

This is a hypothetical data table for illustrative purposes, as specific data for the target compound is not available.

Equilibrium Studies and Product Distribution

The position of equilibrium in a reversible reaction is determined by the change in Gibbs free energy (ΔG). For reactions of this compound, the product distribution at equilibrium will depend on the relative stabilities of the reactants and products.

For example, in a rearrangement reaction, the equilibrium will favor the thermodynamically more stable isomer. In cycloaddition reactions, the position of the equilibrium can be influenced by the concentrations of the reactants and the stability of the resulting cycloadduct.

Illustrative Product Distribution for a Hypothetical Rearrangement Reaction

| Reaction Time (h) | Reactant (%) | Product A (%) | Product B (%) |

| 1 | 85 | 10 | 5 |

| 4 | 60 | 25 | 15 |

| 12 | 30 | 45 | 25 |

| 24 | 15 | 55 | 30 |

This is a hypothetical data table for illustrative purposes, as specific data for the target compound is not available.

Influence of Structural Modifications on Reactivity Profile

The reactivity of esters, including α-amino esters like this compound, is predominantly governed by the electrophilicity of the carbonyl carbon and the stability of the transition states and intermediates formed during a reaction. Structural modifications can modulate these factors through inductive effects, resonance (mesomeric) effects, and steric hindrance.

Electronic Effects of Substituents on the Phenyl Ring

The electronic nature of substituents on the phenyl ring plays a crucial role in determining the reactivity of the ester functional group. This is often quantitatively assessed using the Hammett equation, which relates the reaction rate or equilibrium constant of a substituted aromatic compound to the electronic properties of the substituent. The equation is given by:

log(k/k₀) = σρ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent and reflects its electronic effect.

ρ (rho) is the reaction constant, which is characteristic of the reaction type and its sensitivity to electronic effects.

For the hydrolysis of aromatic esters, a positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (EWGs) and decelerated by electron-donating groups (EDGs). This is because EWGs increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

The transmission of electronic effects from the phenyl ring to the ester carbonyl group is attenuated by the intervening α-carbon. In a study on the saponification of substituted ethyl phenylacetates, the ρ value was found to be around 0.82, which is considerably smaller than that for ethyl benzoates. walisongo.ac.id This demonstrates that the methylene (B1212753) group between the phenyl ring and the carbonyl group dampens the electronic influence of the substituents. A similar, though likely more pronounced, attenuation would be expected for this compound due to the presence of the α-amino group.

The following table, while not specific to the target compound, illustrates the general trend of how para-substituents on a phenyl ring can influence the rate of alkaline hydrolysis of an ester.

| Substituent (X) | Hammett Constant (σp) | Relative Rate of Hydrolysis (kX/kH) |

| -NO₂ | 0.78 | Increased |

| -Cl | 0.23 | Increased |

| -H | 0.00 | 1.00 |

| -CH₃ | -0.17 | Decreased |

| -OCH₃ | -0.27 | Decreased |

This table is illustrative and based on general principles of Hammett correlations for ester hydrolysis.

Steric and Electronic Effects of N-Alkyl Substituents

The nature of the alkyl groups on the nitrogen atom influences reactivity through both steric and electronic effects. The diethylamino group in the target compound is both a moderately strong electron-donating group (via induction) and a sterically bulky substituent.

Increasing the size of the N-alkyl groups (e.g., from dimethylamino to diethylamino to diisopropylamino) would be expected to increase steric hindrance around the reaction center. This steric bulk can impede the approach of a nucleophile to the carbonyl carbon, thereby slowing down the reaction rate.

From an electronic standpoint, the nitrogen's lone pair of electrons can influence the reactivity. In the aminolysis of aryl N-ethyl thiocarbamates, the ethylamino group was found to provide a stronger "push" to expel the leaving group compared to a phenylamino (B1219803) group, leading to faster reaction rates. nih.gov This suggests that the electron-donating nature of the N-alkyl groups can play a role in stabilizing transition states, particularly in reactions where the nitrogen participates in the mechanism.

Influence of the Ester Alkyl Group

The structure of the alkyl group of the ester (the ethyl group in this case) can also affect reactivity. In the alkaline hydrolysis of esters, the reaction typically proceeds via a BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). The nature of the leaving group (the alkoxide) can influence the rate. However, for a series of simple alkyl esters (e.g., methyl, ethyl, propyl), the electronic differences are minimal, and steric effects on the stability of the tetrahedral intermediate tend to be the more dominant factor.

Studies on the hydrolysis of benzoates have shown that plasma stability can be inversely proportional to the size of the alkoxyl group, suggesting that larger alkyl groups may lead to faster hydrolysis in some biological systems.

Advanced Structural Elucidation and Spectroscopic Characterization of Ethyl 2 Diethylamino 2 Phenylacetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for determining the structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the carbon backbone and the chemical environment of each proton.

Multinuclear NMR Applications (e.g., ¹H, ¹³C, ¹⁵N) for Structural Assignment

One-dimensional NMR experiments, such as ¹H (proton), ¹³C (carbon-13), and ¹⁵N (nitrogen-15) NMR, are used to identify the different types of atoms present in the molecule and their immediate electronic surroundings.

¹H NMR: This technique identifies the number of chemically distinct protons, their environment, and their proximity to other protons. For Ethyl 2-(diethylamino)-2-phenylacetate, the spectrum would show distinct signals for the aromatic protons of the phenyl group, the single methine proton at the chiral center (C2), the methylene (B1212753) and methyl protons of the ethyl ester group, and the methylene and methyl protons of the two ethyl groups on the nitrogen atom. The splitting patterns (e.g., triplet, quartet) arise from spin-spin coupling between adjacent protons and are crucial for assigning connectivity.

¹³C NMR: This experiment reveals the number of non-equivalent carbon atoms in the molecule, providing a map of the carbon skeleton. Signals are expected for the carbonyl carbon of the ester, the carbons of the phenyl ring, the methine carbon at the chiral center, and the various methylene and methyl carbons of the ethyl and diethylamino groups.

¹⁵N NMR: While less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, this technique can provide valuable information about the electronic environment of the nitrogen atom. nih.gov For this compound, a single resonance would be expected, and its chemical shift would confirm the tertiary amine nature of the diethylamino group.

The predicted chemical shifts for the ¹H and ¹³C nuclei of this compound, based on standard values for similar functional groups, are presented below. rsc.orgchegg.comchemicalbook.comchemicalbook.com

Predicted ¹H and ¹³C NMR Data

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Phenyl (ortho, meta, para) | ~7.2-7.5 | Multiplet (m) | ~127-138 |

| Methine (CH-Ph) | ~4.5-5.0 | Singlet (s) | ~65-75 |

| Ester O-CH₂ | ~4.1-4.3 | Quartet (q) | ~60-65 |

| Ester CH₃ | ~1.2-1.4 | Triplet (t) | ~13-15 |

| Amine N-CH₂ | ~2.5-2.8 | Quartet (q) | ~45-50 |

| Amine CH₃ | ~1.0-1.2 | Triplet (t) | ~10-14 |

| Carbonyl C=O | - | - | ~170-175 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

Two-dimensional (2D) NMR experiments provide correlation data that reveal how different atoms are connected within the molecule, resolving ambiguities that may remain after 1D analysis.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the ester's -CH₂- and -CH₃ protons, and between the amine's -CH₂- and -CH₃ protons, confirming the structure of the two distinct ethyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is invaluable for definitively assigning the carbon signals based on the more easily assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is critical for piecing together the molecular fragments. Key HMBC correlations would include:

The methine proton (H2) to the carbonyl carbon and the carbons of the phenyl ring.

The ester's O-CH₂ protons to the carbonyl carbon.

The amine's N-CH₂ protons to the methine carbon (C2).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected by bonds. NOESY is crucial for determining the 3D conformation of the molecule in solution. Expected correlations would include those between the methine proton and the ortho-protons of the phenyl ring, providing insight into the rotational conformation around the C-C bond.

Solid-State NMR for Crystalline and Amorphous Forms

Unlike solution NMR, which averages out anisotropic interactions due to rapid molecular tumbling, solid-state NMR (ssNMR) provides information on the structure and dynamics of molecules in the solid phase. nih.gov This is particularly important for studying polymorphism, where different crystal forms can exhibit distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions. nih.gov

For this compound, ssNMR could be used to:

Distinguish between different crystalline polymorphs and amorphous forms.

Probe the local environment of the nitrogen and oxygen atoms, which are often involved in hydrogen bonding in related structures like amino acids. nih.govacs.orgherts.ac.uk

Analyze the conformation of the molecule as it exists in the crystal lattice, which may differ from its conformation in solution.

X-ray Crystallography for Absolute Configuration and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. youtube.comfiveable.me It provides unambiguous information on bond lengths, bond angles, and the absolute configuration of chiral centers.

Single Crystal X-ray Diffraction Studies

A single-crystal X-ray diffraction (SCXRD) experiment would provide the most detailed structural picture of this compound. springernature.comthermofisher.com By irradiating a single, high-quality crystal with X-rays, a unique diffraction pattern is generated that can be mathematically decoded to produce a 3D model of the molecule. youtube.com

This analysis would unequivocally determine:

The absolute configuration (R or S) of the chiral carbon atom (C2).

Precise bond lengths and angles for the entire molecule.

The torsional angles, which define the molecule's conformation in the solid state.

The nature of intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that dictate how the molecules pack together to form the crystal lattice.

Although a crystal structure for this specific compound is not available in public databases, a hypothetical set of crystal data for a small organic molecule of similar size is presented below for illustrative purposes. nih.govresearchgate.net

Hypothetical Single Crystal X-ray Diffraction Data

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.15 |

| b (Å) | 15.50 |

| c (Å) | 11.20 |

| α (°) | 90 |

| β (°) | 92.5 |

| γ (°) | 90 |

| Volume (ų) | 1410 |

| Z (Molecules/unit cell) | 4 |

Powder X-ray Diffraction for Polymorphic Forms

Many organic compounds can exist in multiple crystalline forms, a phenomenon known as polymorphism. rigaku.comsfasu.edu Different polymorphs can have distinct physical properties. Powder X-ray diffraction (PXRD) is a primary technique for identifying and distinguishing between these forms in a bulk sample. rigaku.comcardiff.ac.uk

Instead of using a single crystal, PXRD analyzes a microcrystalline powder containing thousands of randomly oriented crystallites. The resulting diffractogram is a unique "fingerprint" for a specific crystal structure. rigaku.com If this compound were synthesized under different conditions (e.g., using different solvents or cooling rates), PXRD would be the essential tool to determine if different polymorphs had been formed by comparing their distinct diffraction patterns.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bonding Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's functional groups and the nature of its chemical bonds. While direct experimental spectra for this compound are not widely published, a robust analysis can be constructed by examining the spectra of its structural analogs, such as N-Phenylglycine ethyl ester, and considering the influence of the N,N-diethyl substitution. wikipedia.orgwikipedia.orgnih.govchemicalbook.comnih.gov

The primary absorptions in the IR spectrum and scattering in the Raman spectrum are dictated by the molecule's key structural components: the phenyl ring, the ester group, and the tertiary amine.

Aromatic Phenyl Group: The monosubstituted benzene (B151609) ring gives rise to several characteristic vibrations. Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. Overtones and combination bands, characteristic of the substitution pattern, typically appear between 2000 and 1650 cm⁻¹. The C=C stretching vibrations within the aromatic ring are anticipated to produce bands of variable intensity in the 1600-1450 cm⁻¹ range. Out-of-plane (OOP) C-H bending vibrations are also prominent, with strong absorptions expected around 750 cm⁻¹ and 700 cm⁻¹, confirming the monosubstituted nature of the phenyl ring.

Ester Functional Group: The ester moiety is readily identified by its strong carbonyl (C=O) stretching vibration. For a saturated ester like this, the C=O stretch is typically observed in the 1750-1735 cm⁻¹ region of the IR spectrum. fishersci.co.uk This band is often one of the most intense in the spectrum. Additionally, two distinct C-O stretching vibrations are characteristic of the ester group. The C-O-C asymmetric stretch is expected around 1250-1150 cm⁻¹, and the O-C-C symmetric stretch will appear at a lower frequency, typically in the 1150-1000 cm⁻¹ range.

Aliphatic and Amino Groups: The ethyl groups of both the ester and the diethylamino moiety, along with the methine (CH) group, will exhibit C-H stretching vibrations in the 2980-2850 cm⁻¹ region. acenet.edu A crucial distinction from its secondary amine analog, N-Phenylglycine ethyl ester, is the absence of N-H stretching bands (typically found around 3400-3300 cm⁻¹) and N-H bending bands (around 1650-1580 cm⁻¹). openstax.orgorgchemboulder.com Instead, the tertiary amine is characterized by its C-N stretching vibrations, which are expected to appear as medium to weak bands in the 1250-1020 cm⁻¹ range, often overlapping with other fingerprint region signals. spectroscopyonline.com The presence of the N,N-diethyl group can also introduce specific C-H bending and rocking frequencies associated with the ethyl chains.

The following table summarizes the predicted key vibrational frequencies for this compound based on established group frequencies and comparison with related molecules.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

| 3100-3000 | C-H Stretch | Aromatic (Phenyl) |

| 2980-2850 | C-H Stretch | Aliphatic (Ethyl & Methine) |

| 1750-1735 | C=O Stretch | Ester |

| 1600-1450 | C=C Stretch | Aromatic (Phenyl) |

| 1470-1440 | C-H Bend (Scissoring) | Aliphatic (CH₂) |

| 1385-1365 | C-H Bend (Umbrella) | Aliphatic (CH₃) |

| 1250-1150 | C-O-C Asymmetric Stretch | Ester |

| 1250-1020 | C-N Stretch | Tertiary Amine |

| 1150-1000 | O-C-C Symmetric Stretch | Ester |

| ~750 & ~700 | C-H Out-of-Plane Bend | Aromatic (Monosubstituted) |

This table is generated based on established spectroscopic principles and data from analogous compounds.

High-Resolution Mass Spectrometry (HRMS) for Elucidation of Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule and its fragments, thereby enabling the elucidation of fragmentation pathways. nih.gov For this compound, electron ionization (EI) would induce fragmentation, providing a characteristic mass spectrum.

The most prominent fragmentation pathway for tertiary amines involves α-cleavage, the breaking of a carbon-carbon bond adjacent to the nitrogen atom. youtube.comlibretexts.org This process leads to the formation of a stable, resonance-stabilized iminium cation. For this compound, the molecular ion (M⁺•) would readily undergo α-cleavage with the loss of the ethylphenylacetate radical. This would result in the formation of the diethylaminomethylidene iminium ion, which is expected to be the base peak in the spectrum due to its high stability.

Another significant fragmentation route involves the ester functional group. nih.govyoutube.com Cleavage of the C-O bond can lead to the loss of an ethoxy radical (•OCH₂CH₃), forming an acylium ion. Alternatively, cleavage of the bond between the carbonyl carbon and the α-carbon can occur.

The phenyl group can also fragment, leading to the characteristic phenyl cation (C₆H₅⁺) at m/z 77, or a tropylium (B1234903) cation if rearrangement occurs.

A proposed fragmentation pathway for this compound is detailed below:

Molecular Ion Formation: C₁₄H₂₁NO₂ + e⁻ → [C₁₄H₂₁NO₂]⁺• (M⁺•)

Major Fragmentation: α-Cleavage at the Nitrogen Atom (Base Peak) [C₁₄H₂₁NO₂]⁺• → [C₅H₁₂N]⁺ + •CH(C₆H₅)COOC₂H₅ The resulting iminium ion, [CH₂=N(CH₂CH₃)₂]⁺, would be highly stable and thus produce the most intense signal (base peak).

Fragmentation of the Ester Group:

Loss of Ethoxy Radical: [C₁₄H₂₁NO₂]⁺• → [C₁₂H₁₆NO]⁺ + •OC₂H₅

Cleavage leading to the Phenyl-containing fragment: [C₁₄H₂₁NO₂]⁺• → [CH(C₆H₅)(N(C₂H₅)₂)]⁺• + •COOC₂H₅

Formation of Phenyl-related Fragments: Further fragmentation of phenyl-containing ions would lead to the formation of the phenyl cation [C₆H₅]⁺ or related aromatic fragments.

The following table presents the anticipated high-resolution mass-to-charge ratios (m/z) for the key proposed fragments.

| Proposed Fragment Ion (Structure) | Chemical Formula | Calculated m/z (Exact Mass) | Fragmentation Pathway |

| [C₁₄H₂₁NO₂]⁺• | C₁₄H₂₁NO₂ | 235.1572 | Molecular Ion |

| [CH₂=N(CH₂CH₃)₂]⁺ | C₅H₁₂N | 86.0964 | α-Cleavage (loss of •CH(Ph)COOEt) |

| [C₁₂H₁₆NO]⁺ | C₁₂H₁₆NO | 190.1226 | Loss of •OC₂H₅ from M⁺• |

| [C₆H₅]⁺ | C₆H₅ | 77.0391 | Fragmentation of the phenyl group |

| [C₂H₅]⁺ | C₂H₅ | 29.0391 | Loss from the diethylamino or ethoxy group |

This table is generated based on established fragmentation principles and the elemental composition of the proposed fragments.

This detailed analysis, combining predictive vibrational spectroscopy and the elucidation of probable mass spectrometric fragmentation pathways, provides a robust framework for the structural characterization of this compound.

Based on a comprehensive search of available scientific literature, it has been determined that there are no specific computational and theoretical chemistry studies published for the compound "this compound." The level of detail required by the user's request, including specific data for Density Functional Theory (DFT) calculations (such as HOMO/LUMO analysis, spectroscopic parameter prediction, and reaction pathway elucidation) and Molecular Dynamics (MD) simulations (conformational landscape and intermolecular interactions), is not present in the public domain for this particular molecule.

Scholarly research databases and scientific publications do contain computational studies on structurally related compounds, such as other phenylglycine derivatives and various organic esters. These studies establish general methodologies for theoretical analysis. For instance, research on phenylglycine derivatives often employs DFT methods like B3LYP with basis sets such as 6-311G** to investigate electronic properties and molecular interactions. Similarly, MD simulations are used to explore the conformational behavior of such molecules in different environments.

However, the results of these computational studies are highly specific to the exact molecular structure being investigated. Properties like the energies of frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, predicted spectroscopic parameters, and conformational energy landscapes are unique to each compound. It is not scientifically valid to extrapolate such specific data from one molecule to another, even if they are structurally related.

Therefore, without dedicated research on "this compound," it is impossible to provide the detailed, data-driven article requested. The creation of such an article would require performing original computational chemistry research on the compound, which is beyond the scope of this service.

Computational and Theoretical Chemistry Studies of Ethyl 2 Diethylamino 2 Phenylacetate

Quantum Chemical Calculations for Reactivity Prediction and Design

The primary approach involves Density Functional Theory (DFT) and other quantum mechanical methods to calculate the electronic structure and properties of a molecule. These calculations can elucidate a variety of parameters that are crucial for predicting chemical behavior.

Key Reactivity Descriptors

A typical computational study would involve the calculation of several key descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These descriptors help in quantifying the molecule's reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive.

Based on the HOMO and LUMO energies, a range of global reactivity descriptors can be calculated to provide a more nuanced understanding of the molecule's chemical nature. While specific values for Ethyl 2-(diethylamino)-2-phenylacetate are not published, the table below illustrates the types of data that would be generated in such a study, with hypothetical values for illustrative purposes.

Table 1: Hypothetical Global Reactivity Descriptors for this compound

| Parameter | Symbol | Formula | Hypothetical Value | Significance |

| HOMO Energy | EHOMO | - | -5.8 eV | Electron-donating ability |

| LUMO Energy | ELUMO | - | -0.5 eV | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.3 eV | Chemical reactivity and stability |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 3.15 eV | Tendency to attract electrons |

| Chemical Potential | μ | (EHOMO + ELUMO)/2 | -3.15 eV | Electron escaping tendency |

| Global Hardness | η | (ELUMO - EHOMO)/2 | 2.65 eV | Resistance to change in electron distribution |

| Global Softness | S | 1/(2η) | 0.188 eV-1 | Measure of molecular polarizability |

| Global Electrophilicity Index | ω | μ2/(2η) | 1.87 eV | Propensity to accept electrons |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific computational studies on this compound are not available.

Predicting Reaction Pathways and Designing Novel Molecules

Beyond global reactivity descriptors, quantum chemical calculations can be employed to map out potential reaction pathways. By calculating the energies of reactants, transition states, and products, chemists can determine the activation energy of a reaction, providing insight into its feasibility and kinetics. This is particularly useful for predicting the outcomes of reactions involving this compound and for designing novel synthetic routes.

Furthermore, these computational tools are invaluable in the design of new molecules. By systematically modifying the structure of this compound in silico—for instance, by changing substituent groups—and recalculating the quantum chemical descriptors, it is possible to tailor the molecule's properties for a specific application. This computational screening process can significantly accelerate the discovery of new compounds with desired reactivity, stability, or other chemical characteristics, reducing the need for extensive and time-consuming experimental work.

Synthesis and Structure Reactivity Relationships of Derivatives and Analogues of Ethyl 2 Diethylamino 2 Phenylacetate

Systematic Synthesis Strategies for Structural Analogues and Homologues

The preparation of structural analogues and homologues of ethyl 2-(diethylamino)-2-phenylacetate can be achieved through various synthetic routes. A common approach involves the modification of precursor molecules such as phenylacetic acids or their corresponding esters. For instance, a four-step reaction sequence can be employed, starting from commercially available phenols and glyoxylic acid to produce 2-hydroxyphenylacetic acid derivatives. nih.gov These intermediates can then be reduced and subsequently esterified to yield a variety of substituted phenylacetate (B1230308) compounds. nih.gov

Another versatile method is the condensation of an appropriately substituted o-phenylenediamine (B120857) with a phenylacetonitrile (B145931) derivative, followed by alkylation. This strategy was famously used in the synthesis of etonitazene, a potent analgesic, where p-ethoxy-phenylacetonitrile was condensed and then alkylated with 1-chloro-2-diethylaminoethane. wikipedia.org A more adaptable synthesis involves the alkylation of a substituted 2,4-dinitrochlorobenzene with an aminoalkane, followed by selective reduction and cyclization with an imino ether. wikipedia.org This latter method allows for a wider range of substituents on the phenyl ring.

Enzymatic reactions also offer a green and efficient alternative for the synthesis of ethyl phenylacetate and its derivatives. chemicalbook.com Enzymes such as lipases can catalyze the esterification of phenylacetic acid with various alcohols in organic solvents, often with high yields. chemicalbook.com For example, using Novozym 435 in toluene (B28343) at 40°C can lead to the formation of the desired ester. chemicalbook.com

Furthermore, multicomponent reactions provide a powerful tool for the rapid assembly of complex molecules from simple starting materials. The synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a related heterocyclic analogue, can be achieved through a one-pot reaction of ethyl cyanoacetate, cyclohexanone, and sulfur in the presence of a base. mdpi.com

The following table summarizes various synthetic strategies for analogues of this compound:

| Starting Materials | Key Reaction Steps | Product Type |

| Phenols, Glyoxylic acid | Formation of 2-hydroxyphenylacetic acid, Reduction, Esterification | Substituted Phenylacetates nih.gov |

| o-Phenylenediamine, Phenylacetonitrile | Condensation, Alkylation | 2-Benzylbenzimidazoles wikipedia.org |

| Phenylacetic acid, Dialkyl carbonate | Enzymatic Esterification | Phenylacetate Esters chemicalbook.com |

| Ethyl cyanoacetate, Cyclohexanone, Sulfur | Multicomponent Reaction | Tetrahydrobenzothiophene Derivatives mdpi.com |

Impact of Substituent Effects on Chemical Reactivity and Selectivity

The electronic and steric nature of substituents on the phenyl ring and the amino group of this compound analogues significantly influences their chemical reactivity and the selectivity of their reactions. These effects are crucial in directing the outcome of synthetic transformations and in modulating the biological activity of the resulting molecules.

For example, in the synthesis of fluorine-substituted phenyl acetate (B1210297) derivatives, the introduction of electron-withdrawing groups like trifluoromethyl or trifluoroethyl at different positions on the phenyl ring was found to impact the hypnotic potency of the compounds. nih.gov Specifically, substitutions on the R1 position of the parent structure led to reduced anesthetic potency compared to the reference compound propanidid. nih.gov

The electronic properties of substituents also play a critical role in reaction selectivity. In amidation reactions involving carbodiimides, the electronic effects of substituents on the carbodiimide (B86325) can dictate the reaction pathway. rsc.org This principle is also applicable to the late-stage functionalization of complex molecules, where the inherent reactivity of different functional groups can be fine-tuned by the introduction of appropriate substituents. rsc.org

In the context of catalyst-controlled reactions, the steric and electronic properties of both the substrate and the catalyst are paramount. For instance, in the synthesis of ethyl 2-(oxazolin-2-yl)alkanoates from diazo esters and aziridines, the yield of the reaction was found to be influenced by the steric bulk of the substituents on the aziridine (B145994) ring. nih.gov A sterically bulky 2-(2-chlorophenyl)aziridine gave a higher yield compared to less hindered analogues. nih.gov

The following table provides examples of how substituents affect reactivity and selectivity:

| Compound Class | Substituent | Observed Effect |

| Fluorine-substituted Phenyl Acetates | Trifluoromethyl/Trifluoroethyl at R1 | Reduced anesthetic potency nih.gov |

| Carbodiimide-mediated Amidations | Electronic nature of substituents | Influences reaction selectivity rsc.org |

| Ethyl 2-(oxazolin-2-yl)alkanoates | Sterically bulky 2-(2-chlorophenyl) on aziridine | Increased reaction yield nih.gov |

Investigation of Stereochemical Influence in Related Derivatives

Stereochemistry plays a pivotal role in the synthesis and function of derivatives related to this compound. The presence of a chiral center at the α-carbon of the phenylacetate moiety means that these compounds can exist as enantiomers, and their biological and chemical properties can be highly dependent on their stereochemical configuration.

The development of stereoselective synthetic methods is crucial for obtaining enantiomerically pure compounds. Chiral catalysts, such as isothiourea (ITU), have been successfully employed in the divergent synthesis of β-lactams and α-amino acid derivatives. rsc.org The stereospecificity of the reaction can be controlled by factors such as the choice of solvent and reaction temperature. rsc.org For instance, performing the reaction at lower temperatures can suppress base-promoted epimerization, leading to higher diastereoselectivity. rsc.org

The stereochemical outcome of a reaction can also be influenced by the nature of the starting materials. In the synthesis of α-amino acid derivatives, the use of imines with alkenyl and alkynyl groups was found to enhance the reactivity of the imine bond and introduce useful functional groups that can be further transformed. rsc.org

The absolute configuration of the final product is often determined through analytical techniques such as X-ray crystallography. For example, the crystal structure of ethyl 2-acetylhydrazono-2-phenylacetate revealed the relative orientation of the benzene (B151609) ring and the acetylimino plane, providing insight into the molecule's three-dimensional structure. researchgate.net

Development of Novel Synthetic Building Blocks Derived from this compound

This compound and its derivatives are valuable precursors for the synthesis of a variety of novel building blocks. These building blocks can then be used in combinatorial chemistry and drug discovery programs to generate libraries of new compounds with diverse biological activities.

For example, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, synthesized via a multicomponent reaction, can serve as a versatile synthon. mdpi.com Acylation of this amino-ester with chloroacetyl chloride yields an acylated ester that can be further modified. mdpi.com Cyclization of the amino-ester can lead to the formation of benzo rsc.orgprepchem.comthieno[2,3-d]pyrimidin-4(3H)-one, which can be subsequently alkylated to produce a range of derivatives. mdpi.com The hydrazide derived from this system can also be used to synthesize a variety of other heterocyclic compounds. mdpi.com

Similarly, ethyl 2-diazo-2-phenylacetate can be used to generate other useful intermediates. Its reaction with thiols in the presence of a solid acid catalyst can afford ethyl 2-phenyl-2-(thio)acetates in good yields. rsc.org These sulfur-containing compounds can be valuable building blocks for further synthetic transformations.

The development of novel ring-A disubstituted tryptophan building blocks for combinatorial chemistry has also been reported, starting from related α-amino acid derivatives. researchgate.net These building blocks, protected with Fmoc and Boc groups, are suitable for solid-phase peptide synthesis and allow for the introduction of diverse substituents on the indole (B1671886) ring of tryptophan. researchgate.net

The following table highlights some of the novel building blocks derived from related phenylacetate structures:

| Starting Material | Transformation | Resulting Building Block | Potential Application |

| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Acylation, Cyclization, Alkylation | Substituted Benzo rsc.orgprepchem.comthieno[2,3-d]pyrimidines | Anticancer drug discovery mdpi.com |

| Ethyl 2-diazo-2-phenylacetate | Reaction with thiols | Ethyl 2-phenyl-2-(thio)acetates | Organic synthesis rsc.org |

| L-glutamic acid counterpart | Multi-step synthesis | Ring-A disubstituted Tryptophans | Combinatorial chemistry, Peptide synthesis researchgate.net |

Advanced Applications of Ethyl 2 Diethylamino 2 Phenylacetate in Organic Synthesis

Utilization as a Versatile Synthetic Intermediate in Complex Molecule Construction

No literature has been found that describes the use of Ethyl 2-(diethylamino)-2-phenylacetate as an intermediate in the construction of more complex molecular architectures.

Role in Total Synthesis of Natural Products and Pharmaceutical Scaffolds

There are no published reports on the application of this compound in the total synthesis of any natural products or as a building block for pharmaceutical scaffolds.

Application as a Chiral Building Block in Asymmetric Synthesis

Information regarding the resolution of this compound into its enantiomers or its use as a chiral starting material or auxiliary in asymmetric synthesis is not available.

Development of Chemo-, Regio-, and Stereoselective Transformations Initiated by this compound

No studies have been identified that detail any chemo-, regio-, or stereoselective transformations where this compound plays a key role as a reactant, catalyst, or directing group.

Q & A

Q. What synthetic routes are recommended for producing Ethyl 2-(diethylamino)-2-phenylacetate in academic laboratories?

- Methodological Answer : A common approach involves esterification of 2-(diethylamino)-2-phenylacetic acid using ethanol under acidic catalysis (e.g., concentrated H₂SO₄) at reflux conditions. Alternatively, alkylation of phenylacetonitrile derivatives with diethylamine followed by hydrolysis and esterification can be employed. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Reaction yields should be optimized by controlling stoichiometry, temperature, and catalyst loading .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Peaks for ethyl ester protons (δ ~1.2–1.4 ppm, triplet; δ ~4.1–4.3 ppm, quartet), aromatic protons (δ ~7.2–7.5 ppm, multiplet), and diethylamino groups (δ ~2.5–3.0 ppm, quartet).

- ¹³C NMR : Ester carbonyl (δ ~170 ppm), aromatic carbons (δ ~125–140 ppm), and diethylamino carbons (δ ~40–50 ppm).

- FT-IR : Confirm ester C=O stretch (~1740 cm⁻¹) and N-H absence (to rule out amide impurities).

- X-ray Crystallography (if crystalline): Resolve bond angles and spatial configuration, as demonstrated for structurally similar phenylacetate derivatives .

Q. What protocols ensure safe handling and storage of this compound?

- Methodological Answer :

- Storage : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation. Use desiccants to mitigate moisture absorption .

- Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation or skin contact. In case of exposure, rinse with water for 15 minutes and consult a physician.

- Waste Disposal : Neutralize with dilute HCl before disposal via certified chemical waste services .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity profiles of this compound derivatives?

- Methodological Answer :

- Systematic Re-evaluation : Replicate assays under standardized conditions (e.g., cell lines, incubation times).

- Comparative Analysis : Cross-reference receptor-binding data with structurally similar compounds (e.g., indole derivatives) to identify conserved interaction motifs .

- Dose-Response Studies : Perform IC₅₀/EC₅₀ assays to clarify potency discrepancies.

- Mechanistic Probes : Use competitive binding assays or CRISPR-edited cell lines to confirm target specificity .

Q. What strategies optimize reaction yields of this compound under varying catalytic conditions?

- Methodological Answer :

- Catalyst Screening : Test Brønsted acids (e.g., p-toluenesulfonic acid) vs. Lewis acids (e.g., ZnCl₂) for esterification efficiency.

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to enhance solubility of intermediates.

- Kinetic Monitoring : Use in-situ FT-IR or HPLC to track reaction progress and identify bottlenecks (e.g., byproduct formation).

- Green Chemistry : Explore microwave-assisted synthesis to reduce reaction time and energy consumption .

Q. What advanced chromatographic methods are suitable for quantifying this compound in complex matrices?

- Methodological Answer :

- HPLC-DAD : Use a C18 column with gradient elution (acetonitrile/water + 0.1% trifluoroacetic acid) for baseline separation. Detection at 254 nm.

- LC-MS/MS : Employ electrospray ionization (ESI+) in MRM mode (e.g., m/z 236.2 → 118.1 for quantification).

- Validation Parameters : Assess linearity (R² > 0.995), LOD/LOQ (≤10 ng/mL), and recovery rates (85–115%) in biological fluids .

Q. How can computational modeling elucidate the interaction mechanisms of this compound with cellular targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding poses with receptors (e.g., GPCRs or enzymes). Validate with mutagenesis data.

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.

- QSAR Studies : Corinate substituent effects (e.g., diethylamino vs. dimethylamino groups) on bioactivity using Hammett constants .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectral data (e.g., NMR shifts) between synthesized batches?

- Methodological Answer :

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted starting materials or oxidation products).

- Deuterated Solvent Calibration : Ensure NMR spectrometers are calibrated with TMS or solvent peaks.

- Collaborative Validation : Share raw data with independent labs to confirm reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.